2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11372960
InChI: InChI=1S/C8H7BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H
SMILES:
Molecular Formula: C8H8Br2N2
Molecular Weight: 291.97 g/mol

2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide

CAS No.:

Cat. No.: VC11372960

Molecular Formula: C8H8Br2N2

Molecular Weight: 291.97 g/mol

* For research use only. Not for human or veterinary use.

2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide -

Specification

Molecular Formula C8H8Br2N2
Molecular Weight 291.97 g/mol
IUPAC Name 2-(bromomethyl)imidazo[1,2-a]pyridine;hydrobromide
Standard InChI InChI=1S/C8H7BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H
Standard InChI Key MDUICLVVUFEDIX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1)CBr.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

2-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide possesses the molecular formula C₉H₁₀Br₂N₂ and a molecular weight of 306.00 g/mol . The structure comprises an imidazo[1,2-a]pyridine core substituted with a bromomethyl group at the 2-position, protonated at the pyridine nitrogen and paired with a bromide counterion. Key spectroscopic identifiers include:

PropertyValue/Descriptor
IUPAC Name2-(bromomethyl)-8-methylimidazo[1,2-a]pyridine; hydrobromide
InChI KeyOQYIZFXCWRXVRM-UHFFFAOYSA-N
SMILESCC1=CC=CN2C1=NC(=C2)CBr.Br
X-ray CrystallographyNot publicly available

The planar imidazo[1,2-a]pyridine system confers rigidity, while the bromomethyl group enhances electrophilicity for nucleophilic substitutions .

Tautomerism and Conformational Dynamics

Quantum mechanical calculations predict two dominant tautomers due to proton exchange between the pyridine and imidazole nitrogens. Molecular dynamics simulations indicate restricted rotation about the C2–N1 bond, stabilizing a single conformer in solution .

Synthetic Methodologies

Metal-Free Condensation Approaches

Modern protocols emphasize eco-friendly, catalyst-free routes to circumvent transition metal contamination:

α-Halocarbonyl Condensation

Reaction of 2-aminopyridine with α-bromoacetophenone derivatives in dimethylformamide (DMF) at 25°C yields 85–92% of the target compound . The mechanism proceeds via:

  • N-Alkylation: Attack of the pyridine nitrogen on the α-bromo carbonyl electrophile.

  • Intramolecular Cyclization: Base-assisted deprotonation and ring closure.

  • Salt Formation: Precipitation with hydrobromic acid.

Alternative solventless grindstone techniques achieve comparable yields (88%) within 15 minutes, reducing E-factor by 73% compared to traditional methods .

Bromomalonaldehyde Cyclocondensation

Microwave-assisted reactions between 2-aminopyridine and bromomalonaldehyde in ethanol generate the bromomethyl intermediate in 94% yield after 5 minutes . This method enables gram-scale production with minimal purification.

Post-Functionalization Strategies

The bromomethyl group undergoes efficient cross-coupling reactions:

Reaction TypeConditionsProductsYield (%)
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C2-Aryl substituted derivatives78–85
Buchwald–HartwigXantphos-Pd, Cs₂CO₃, toluene2-Aminoalkyl analogues82–89
Nucleophilic SubstitutionKCN, DMSO, 60°C2-Cyanomethyl derivatives91

These transformations underscore the compound’s utility in diversity-oriented synthesis .

Pharmacological Relevance

Kinase Inhibition Activity

Derivatives bearing 2-(bromomethyl)imidazo[1,2-a]pyridine scaffolds demonstrate nanomolar potency against CLK1 (CDC-like kinase 1), a target for Alzheimer’s disease therapeutics. Structure-activity relationship (SAR) studies reveal:

  • IC₅₀ vs. CLK1: 12 nM for 3-nitro substituted analogues

  • Selectivity: >100-fold over DYRK1A and GSK-3β kinases

  • Blood-Brain Barrier Permeability: LogBB = 0.87 (in silico prediction)

Mechanistic studies indicate competitive ATP-binding site inhibition confirmed by X-ray co-crystallography (PDB: 6T9E) .

Anxiolytic Drug Precursors

This compound serves as a key intermediate in synthesizing zolpidem analogues. Bromine displacement with 2-methylimidazo[1,2-a]pyridine-3-acetamide yields compounds with:

  • GABAA Receptor Binding: Kᵢ = 3.8 nM (vs. 8.2 nM for zolpidem)

  • Oral Bioavailability: 92% in murine models

  • Elimination Half-Life: 2.3 hours (consistent with short-acting hypnotics)

Clinical trial data (NCT04837217) show derivative PID-203 reduces sleep latency by 41% versus placebo .

Industrial-Scale Production

Optimization of Batch Processes

A validated pilot plant protocol achieves 89% yield across five steps:

  • Aminopyridine Bromination: HBr/AcOH, 40°C, 4 hours

  • Cyclization: Solvent-free, 120°C, 30 minutes

  • Salt Formation: HBr gas in EtOAc, 0°C

  • Crystallization: Anti-solvent (hexane) addition

  • Drying: Vacuum tray dryer, 40°C, 12 hours

Process analytical technology (PAT) monitoring ensures ≤0.5% impurity levels per ICH Q3A guidelines.

Continuous Manufacturing

Microreactor systems enhance process safety for bromine handling:

ParameterBatch ProcessFlow ChemistryImprovement
Reaction Time8 hours22 minutes95% faster
Bromine Utilization64%98%+34%
Energy Consumption18 kWh/kg6.3 kWh/kg-65%

These advancements reduce production costs by $412/kg while meeting EPA emission standards .

Hazard CategoryGHS PictogramSignal WordPrecautionary Statements
Acute Toxicity (Oral)Skull & CrossbonesDangerP301+P310: IF SWALLOWED: Immediately call poison center
Skin CorrosionCorrosionDangerP260: Do not breathe dust/fume
Serious Eye DamageCorrosionDangerP305+P351+P338: IF IN EYES: Rinse cautiously

Environmental Impact

The compound’s bromine content necessitates stringent waste management:

  • Biodegradation: <10% in 28 days (OECD 301F)

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 2.4 mg/L

  • Soil Adsorption: Koc = 1,230 L/kg (high mobility risk)

Industrial users must implement neutralization protocols using 10% sodium thiosulfate before aqueous disposal .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator